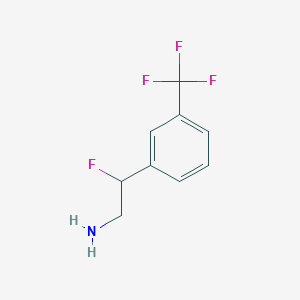

2-Fluoro-5-trifluoromethylphenylethylamine

説明

BenchChem offers high-quality 2-Fluoro-5-trifluoromethylphenylethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-trifluoromethylphenylethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-fluoro-2-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c10-8(5-14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSCTJKJPCTLOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties and structure of 2-Fluoro-5-trifluoromethylphenylethylamine

Role in Medicinal Chemistry, Synthesis, and Physicochemical Profiling

Executive Summary

In the landscape of modern drug discovery, 2-Fluoro-5-trifluoromethylphenylethylamine (CAS: 132942-43-1) represents a critical "fluorinated scaffold" used to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. As a derivative of the phenethylamine class—a backbone common to neurotransmitters and psychotropic agents—this molecule integrates two distinct fluorine motifs: a steric-electronic gatekeeper (2-Fluoro) and a lipophilic metabolic blocker (5-Trifluoromethyl).

This guide provides a comprehensive technical analysis of the compound, detailing its structural implications in ligand-binding, validated synthetic pathways for laboratory preparation, and safety protocols for handling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The integration of a trifluoromethyl (

Nomenclature and Identifiers

| Parameter | Details |

| IUPAC Name | 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanamine |

| Common Synonyms | 2-Fluoro-5-trifluoromethylphenethylamine; 2F-5TFM-PEA |

| CAS Number | 132942-43-1 |

| Molecular Formula | |

| SMILES |

Physical Properties

Data aggregated from standard chemical safety profiles and calculated descriptors.

| Property | Value / Range | Significance |

| Molecular Weight | 207.17 g/mol | Fragment-like molecular weight, ideal for lead optimization. |

| Appearance | Colorless to pale yellow liquid | Typical of free-base phenethylamines; oxidizes slightly upon air exposure. |

| Boiling Point | ~210–220 °C (760 mmHg) | High boiling point requires vacuum distillation for purification. |

| LogP (Calc) | ~2.3 – 2.6 | The |

| pKa (Amine) | ~9.5 | Basic; exists predominantly as a cation at physiological pH (7.4). |

| Solubility | DCM, EtOAc, MeOH | Low water solubility as free base; high as Hydrochloride salt. |

Structural Analysis & Pharmacophore Logic

The strategic placement of fluorine atoms on the phenyl ring dictates the molecule's utility in Structure-Activity Relationship (SAR) studies.

The "Fluorine Effect"

-

Metabolic Stability (5-Position

): The para-position relative to the ethylamine chain (position 4) is unsubstituted, but the meta-position (position 5) hosts a bulky -

Conformational Bias (2-Position

): The fluorine at the ortho position (2-F) creates a specific electrostatic environment. Through the Gauche Effect , the ethylamine side chain may adopt preferred conformations to minimize repulsion between the nitrogen lone pair and the fluorine atom, potentially locking the molecule into a bioactive conformation. -

Lipophilicity: The

group is highly hydrophobic. Its inclusion is often used to drive potency by increasing hydrophobic collapse within a receptor's binding pocket.

Electronic Distribution Diagram (DOT)

The following diagram illustrates the electronic withdrawing effects and the resulting dipole vectors that influence binding.

Caption: Structural influence of fluorine substitutions on the phenethylamine scaffold.

Synthetic Pathways[10][11][12]

For research applications, high purity is required. Two primary routes are validated for synthesizing 2-Fluoro-5-trifluoromethylphenylethylamine. Route A is preferred for laboratory scale due to the availability of aldehyde precursors.

Route A: The Henry Reaction (Nitroaldol Condensation)

This route builds the ethylamine chain from the corresponding benzaldehyde.

Precursors: 2-Fluoro-5-(trifluoromethyl)benzaldehyde, Nitromethane (

Protocol:

-

Condensation: Reflux the benzaldehyde with nitromethane in acetic acid or using ammonium acetate as a catalyst to yield the Nitrostyrene intermediate.

-

Observation: The nitrostyrene typically precipitates as yellow crystals.

-

-

Reduction: Dissolve the nitrostyrene in anhydrous THF. Add dropwise to a suspension of

(excess) at 0°C under Argon.-

Critical Step: Maintain temperature <10°C during addition to prevent polymerization.

-

-

Workup: Quench carefully (Fieser method: water, 15% NaOH, water). Filter the aluminum salts. Extract with DCM.

-

Purification: Acid-base extraction or Kugelrohr distillation.

Route B: Cyanide Displacement & Reduction

Preferred if the benzyl bromide precursor is available.

Precursors: 2-Fluoro-5-(trifluoromethyl)benzyl bromide, Sodium Cyanide (NaCN), Borane-THF (

Protocol:

-

Substitution: React benzyl bromide with NaCN in DMSO at room temperature to form the Phenylacetonitrile .

-

Reduction: Reduce the nitrile using Borane-THF or Hydrogenation (

/ Raney Ni). -

Hydrolysis: Acid hydrolysis of the borane complex (if using

) followed by basification yields the free amine.

Synthesis Workflow Diagram

Caption: Synthetic workflow via the Henry Reaction (Nitroaldol) pathway.

Medicinal Chemistry Applications

Bioisosterism & Potency

In drug design, this molecule serves as a bioisostere for chlorinated or methylated phenethylamines.

-

Binding Affinity: The electron-withdrawing nature of the ring substituents lowers the electron density of the aromatic system (quadrupole moment change). This can enhance

-stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in receptor binding pockets (e.g., 5-HT receptors, TAAR1). -

Lipophilic Efficiency (LipE): The

group adds significant lipophilicity without the metabolic liability of a methyl or ethyl group, often improving the LipE profile of a drug candidate.

Therapeutic Areas

-

Neuropsychiatry: Used as a building block for novel SSRIs, SNRIs, and monoamine releasers. The structure mimics neurotransmitters like dopamine and serotonin but with altered kinetics.

-

Kinase Inhibitors: The 2-fluoro-5-trifluoromethylphenyl motif is frequently found in Type II kinase inhibitors, where the hydrophobic

group occupies the "selectivity pocket" of the enzyme.

Safety & Handling Protocols

Signal Word: DANGER

The compound acts as a strong base and a lipophilic irritant. Strict adherence to safety protocols is mandatory.

| Hazard Class | Statement | Prevention |

| Skin Corr. 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves (double gloving recommended) and face shield. |

| Acute Tox.[1] (Oral) | Harmful if swallowed. | Do not eat/drink in the lab. Wash hands immediately after use. |

| Flam. Liq. 4 | Combustible liquid. | Store away from heat/sparks.[1][2][3] Use in a fume hood. |

Storage:

-

Store at 2–8°C (Refrigerated).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation (reacts with

in air).

References

-

Nanjing Finechem. (n.d.). 2-Fluoro-5-Trifluoromethylphenylethylamine Technical Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69883, 2-(Trifluoromethyl)phenethylamine. Retrieved from

-

Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: 2-Fluoro-5-(trifluoromethyl)benzylamine. Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry.

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Therapeutic Potential of 2-Fluoro-5-Trifluoromethylphenylethylamine Derivatives: A Structural and Pharmacological Whitepaper

Prepared by: Senior Application Scientist, Preclinical Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated moieties is a fundamental driver of hit-to-lead optimization. Among these building blocks, 2-Fluoro-5-trifluoromethylphenylethylamine (2F-5TFM-PEA) (CAS: 771580-10-0)[1] has emerged as a highly privileged scaffold. Commercially utilized as an advanced intermediate and analytical reference standard[2], this compound bridges two distinct pharmacological domains: it acts as a highly lipophilic anchor in oncology-targeted kinase inhibitors[3] and serves as a potent pharmacophore for central nervous system (CNS) monoaminergic modulation.

This whitepaper dissects the physicochemical causality behind the 2F-5TFM-PEA scaffold, outlines its therapeutic modalities, and provides field-proven, self-validating experimental workflows for evaluating its derivatives in preclinical drug discovery.

Molecular Architecture: The Causality of Fluorination

From my experience directing structure-activity relationship (SAR) campaigns, the selection of the 2-fluoro-5-trifluoromethyl substitution pattern is never arbitrary; it is driven by precise thermodynamic and pharmacokinetic causality.

-

The 2-Fluoro Effect: The highly electronegative fluorine atom at the ortho position exerts a strong inductive pull (-I effect) on the ethylamine side chain. This lowers the pKa of the primary amine from approximately 9.8 (in unsubstituted phenethylamine) to roughly 8.9. At physiological pH (7.4), this increases the fraction of the unprotonated, neutral species, significantly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the fluorine atom sterically occludes the ortho position, blocking rapid Phase I oxidation by CYP450 enzymes.

-

The 5-Trifluoromethyl (

) Effect: The

Table 1: Physicochemical & Pharmacokinetic Profiling

Summarizing the quantitative impact of sequential halogenation on the phenethylamine core.

| Compound Scaffold | Predicted LogP | Estimated pKa (Amine) | Metabolic Stability ( | Primary Therapeutic Utility |

| Phenethylamine (PEA) | 1.41 | 9.8 | Low (< 15 min) | Endogenous trace amine |

| 2-Fluoro-PEA | 1.65 | 9.3 | Moderate (~ 30 min) | CNS / Monoamine modulation |

| 2F-5TFM-PEA | 2.85 | 8.9 | High (> 120 min) | Kinase inhibition, Oncology[3] |

Therapeutic Modalities

Oncology: RTK Inhibition (c-Met Modulators)

The most prominent therapeutic application of 2F-5TFM-PEA derivatives lies in targeted oncology. Derivatives of this scaffold have been extensively patented as modulators of receptor tyrosine kinases (RTKs), specifically c-Met , c-Kit , and Raf [3]. In these architectures, the 2F-5TFM-phenyl ring acts as a terminal hydrophobic anchor. When the primary amine is functionalized into an oxalamide or malonamide linker, the fluorinated ring inserts into the hydrophobic back-pocket of the c-Met kinase domain, locking the enzyme in an inactive conformation and halting tumor cell proliferation and chemoinvasion[3].

Fig 1: c-Met RTK signaling pathway modulated by 2F-5TFM-PEA derived kinase inhibitors.

Neuropharmacology: TAAR1 & Monoaminergic Modulation

Because 2F-5TFM-PEA retains the fundamental phenethylamine pharmacophore, it inherently interacts with monoaminergic systems, particularly the Trace Amine-Associated Receptor 1 (TAAR1). The extreme lipophilicity provided by the

Fig 2: TAAR1 GPCR activation and downstream cAMP signaling cascade.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system . The following protocols detail how to robustly evaluate 2F-5TFM-PEA derivatives, eliminating operator bias and artifactual interference.

TR-FRET c-Met Kinase Inhibition Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Highly lipophilic, fluorinated compounds often aggregate or exhibit auto-fluorescence. TR-FRET uses a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the true binding signal.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a master mix containing recombinant human c-Met kinase domain (1 nM final) and a biotinylated poly-GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 0.01% Tween-20, 1 mM DTT). -

Compound Dispensing: Echo-dispense 2F-5TFM-PEA derivatives into a 384-well plate to create a 10-point dose-response curve (10 pM to 10 µM). Include Staurosporine as a positive control and DMSO as a vehicle control.

-

Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

-

Detection Phase: Stop the reaction by adding EDTA (20 mM final). Add the detection mixture: Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

-

Readout & Self-Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

-

Validation Metric: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 confirms the assay is statistically robust and the data is trustworthy.

-

HTRF cAMP Accumulation Assay (TAAR1 GPCR)

Causality: TAAR1 is a Gs-coupled receptor. Measuring intracellular cAMP via a competitive immunoassay provides a direct, functional readout of receptor agonism.

Step-by-Step Methodology:

-

Cell Preparation: Harvest CHO-K1 cells stably expressing human TAAR1. Resuspend in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Compound Incubation: Plate cells at 5,000 cells/well in a 384-well plate. Add 2F-5TFM-PEA derivatives and incubate for 30 minutes at 37°C.

-

Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Incubate for 1 hour at room temperature.

-

Readout & Self-Validation: Measure the TR-FRET signal. Because this is a competitive assay, a decrease in FRET signal indicates an increase in intracellular cAMP.

-

Validation Metric: Generate a standard curve using known cAMP concentrations. Normalize compound efficacy (

) against a reference full agonist (e.g.,

-

Fig 3: Self-validating HTS workflow for 2F-5TFM-PEA hit-to-lead optimization.

Conclusion

The 2-Fluoro-5-trifluoromethylphenylethylamine scaffold is far more than a simple chemical building block; it is a meticulously tuned pharmacophore. By leveraging the electron-withdrawing and lipophilic properties of fluorine and the trifluoromethyl group, medicinal chemists can drive molecules into deep kinase hydrophobic pockets[3] or facilitate rapid CNS penetration for GPCR modulation. When evaluated through rigorous, self-validating assay workflows, derivatives of this scaffold present a highly promising avenue for the discovery of next-generation oncology and psychiatric therapeutics.

References

- C-met modulators and method of use - Google P

- 2-Fluoro-5-trifluoromethylphenylethylamine CAS#: 771580-10-0 - ChemicalBook -

- 2-Fluoro-5-(Trifluoromethyl)-Benzylamine - CAS - 199296-61-2 - Axios Research -

Sources

The Strategic Role of 2-Fluoro-5-trifluoromethylphenylethylamine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Power of Fluorine in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties of fluorine and trifluoromethyl (-CF3) groups—such as high electronegativity, metabolic stability, and the ability to modulate lipophilicity and pKa—offer medicinal chemists a powerful toolkit to enhance the therapeutic potential of lead compounds.[1][2] The phenylethylamine backbone is a privileged scaffold, forming the basis for a vast array of neuroactive compounds.[3] This guide delves into the medicinal chemistry of a specific, strategically designed phenylethylamine derivative: 2-Fluoro-5-trifluoromethylphenylethylamine. We will explore its synthetic rationale, potential pharmacological profile, and its application as a core scaffold in the development of novel therapeutics, particularly those targeting monoaminergic systems.

Physicochemical Properties and Design Rationale

The strategic placement of both a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the phenylethylamine ring is a deliberate design choice aimed at optimizing drug-like properties.

| Property | Predicted Influence of Substitution Pattern |

| Lipophilicity (logP) | The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration. The fluorine atom has a more modest effect on lipophilicity. |

| Metabolic Stability | The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism at the 2-position. The trifluoromethyl group is also metabolically robust.[4][5][6] This dual protection is anticipated to increase the compound's half-life. |

| pKa of the Ethylamine Side Chain | The electron-withdrawing nature of both the fluorine and trifluoromethyl groups is expected to decrease the basicity (pKa) of the terminal amine. This can influence the compound's ionization state at physiological pH, affecting receptor interactions and pharmacokinetic properties. |

| Receptor Interactions | The fluorine atom can engage in favorable electrostatic and hydrogen bonding interactions within a receptor's binding pocket. The trifluoromethyl group can also form specific interactions and influence the overall conformation of the molecule. |

Synthetic Pathways to 2-Fluoro-5-trifluoromethylphenylethylamine

Route 1: From 2-Fluoro-5-(trifluoromethyl)benzaldehyde via a Henry Reaction

This route utilizes the versatile Henry (nitroaldol) reaction to form the carbon-carbon bond of the ethyl side chain.[7]

Figure 1: Synthetic pathway via the Henry reaction.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-5-(trifluoromethyl)-β-nitrostyrene

-

To a stirred solution of 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1 equivalent) in nitromethane (excess, serving as reactant and solvent), add a catalytic amount of a suitable base, such as cyclohexylamine (0.1 equivalents), dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess nitromethane under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with dilute hydrochloric acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-nitrostyrene.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-Fluoro-5-(trifluoromethyl)-β-nitrostyrene.[8]

Step 2: Reduction of 2-Fluoro-5-(trifluoromethyl)-β-nitrostyrene

-

Dissolve the synthesized β-nitrostyrene (1 equivalent) in a dry, inert solvent such as benzene or toluene under an inert atmosphere (e.g., argon).

-

To this solution, add a solution of a powerful reducing agent such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) (3-4 equivalents) in the same solvent, dropwise at room temperature.[9]

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0°C and carefully quench the excess reducing agent by the slow, sequential addition of water and then a 15% sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

-

Combine the filtrate and washes, and extract the aqueous layer with the organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield pure 2-Fluoro-5-trifluoromethylphenylethylamine.[10]

Route 2: From 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile

This alternative route involves the synthesis of a key nitrile intermediate followed by its reduction.

Figure 2: Synthetic pathway via a nitrile intermediate.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile

-

Dissolve 2-Fluoro-5-(trifluoromethyl)benzyl bromide (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or an ionic liquid.

-

Add sodium cyanide (1.1 equivalents) to the solution and heat the mixture to 50-70°C.

-

Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give the crude 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile, which can be purified by vacuum distillation.[11][12][13]

Step 2: Reduction of 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Dissolve the 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

-

Cool the reaction to 0°C and cautiously quench the excess hydride by the sequential dropwise addition of water, 15% sodium hydroxide solution, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with the solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Fluoro-5-trifluoromethylphenylethylamine.

-

Purification can be achieved through vacuum distillation or salt formation as described in Route 1.[14]

Predicted Pharmacological Profile and Medicinal Chemistry Applications

The unique substitution pattern of 2-Fluoro-5-trifluoromethylphenylethylamine suggests significant potential for interaction with monoamine transporters and receptors, making it a valuable scaffold for the development of novel central nervous system (CNS) agents.

Interaction with Dopamine and Serotonin Transporters

Phenylethylamines are well-known to interact with the dopamine transporter (DAT) and the serotonin transporter (SERT).[[“]] The introduction of electron-withdrawing groups like fluorine and trifluoromethyl can significantly influence these interactions. Based on structure-activity relationship (SAR) studies of related compounds, it is plausible that 2-Fluoro-5-trifluoromethylphenylethylamine will act as a monoamine releasing agent and/or reuptake inhibitor.[16][17]

Predicted Activity Profile:

| Target | Predicted Activity | Rationale |

| Dopamine Transporter (DAT) | Potential inhibitor and/or releasing agent | The phenylethylamine core is a classic dopaminergic scaffold. The trifluoromethyl group could enhance affinity and modulate the mode of action (releaser vs. reuptake inhibitor). |

| Serotonin Transporter (SERT) | Potential inhibitor and/or releasing agent | Halogen substitutions on the phenyl ring of phenylethylamines are known to confer activity at SERT.[16] |

| Norepinephrine Transporter (NET) | Likely inhibitor and/or releasing agent | Phenylethylamines often exhibit activity at all three major monoamine transporters. |

Potential Therapeutic Applications

Given its predicted activity as a monoamine modulator, derivatives of 2-Fluoro-5-trifluoromethylphenylethylamine could be explored for a variety of CNS disorders:

-

Depression and Anxiety: By modulating serotonin and dopamine levels, novel selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or triple reuptake inhibitors could be developed.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Compounds that primarily act as dopamine and norepinephrine reuptake inhibitors are effective treatments for ADHD.

-

Parkinson's Disease: Dopamine agonists are a mainstay in Parkinson's therapy. While the parent compound is unlikely to be a direct agonist, its derivatives could be tailored to have agonist properties.

-

Substance Use Disorders: Modulators of the dopamine system are of interest in the development of treatments for addiction.

Experimental Workflow for Biological Evaluation

A systematic in vitro and in vivo evaluation is necessary to elucidate the precise pharmacological profile of 2-Fluoro-5-trifluoromethylphenylethylamine and its derivatives.

Figure 3: A conceptual workflow for the biological evaluation of novel phenylethylamine derivatives.

In Vitro Assay Protocols

1. Monoamine Transporter Binding Affinity Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for DAT, SERT, and NET.

-

Methodology: Competitive radioligand binding assays using cell membranes prepared from cell lines stably expressing the human transporters (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET).[18][19]

-

For DAT: Use [³H]WIN 35,428 as the radioligand.

-

For SERT: Use [³H]citalopram or [³H]paroxetine as the radioligand.

-

For NET: Use [³H]nisoxetine as the radioligand.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

-

2. Synaptosomal Monoamine Uptake Inhibition Assay

-

Objective: To determine the functional potency (IC₅₀) of the test compound to inhibit the uptake of dopamine and serotonin into synaptosomes.[20][21][22][23][24][25]

-

Methodology: Use synaptosomes prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

-

Procedure:

-

Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Initiate uptake by adding a low concentration of radiolabeled neurotransmitter ([³H]dopamine or [³H]serotonin).

-

After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the synaptosomes and measure the accumulated radioactivity.

-

Determine the IC₅₀ value for uptake inhibition.

-

3. Metabolic Stability Assay

-

Objective: To assess the in vitro metabolic stability of the compound.[26]

-

Methodology: Incubate the test compound with human liver microsomes or hepatocytes in the presence of NADPH.

-

Procedure:

-

Incubate the test compound (e.g., at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to precipitate the proteins.

-

Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

-

Conclusion and Future Perspectives

2-Fluoro-5-trifluoromethylphenylethylamine represents a highly promising and strategically designed scaffold for medicinal chemistry exploration. Its synthesis is achievable through established chemical transformations, and its predicted pharmacological profile suggests a rich potential for the development of novel CNS agents. The dual fluorination pattern is anticipated to confer favorable pharmacokinetic properties, particularly enhanced metabolic stability. Future research should focus on the synthesis and rigorous biological evaluation of this core structure and its derivatives to fully elucidate their therapeutic potential. The systematic exploration of structure-activity relationships by modifying the ethylamine side chain and exploring alternative substitution patterns on the phenyl ring will be crucial in identifying drug candidates with optimized potency, selectivity, and safety profiles.

References

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

-

Pfister, W. R., & Tieckelmann, H. (1969). Reduction of Nitrostyrenes using Red-Al. Journal of Organic Chemistry, 34(10), 3144-3145. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

-

Trulson, M. E., & Jacobs, B. L. (1977). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. European Journal of Pharmacology, 46(2), 113-124. [Link]

-

d'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]

-

d'Andrea, L., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

-

López-Alarcón, C., et al. (2005). Electrochemical study of ??-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. ResearchGate. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

-

BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. [Link]

-

NDI Neuroscience. (n.d.). Pre-clinical Contract Research In Vitro Assays. [Link]

-

Reaction Biology. (2026). SERT Biochemical Binding Assay Service. [Link]

-

Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

-

Daniel, J. P., & E. C. G. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 576-590. [Link]

-

Van der Velden, N. S., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(35), 12040–12048. [Link]

-

Coleman, J. A., et al. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv. [Link]

-

Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215. [Link]

-

Parker, K. K., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(4), 1-13. [Link]

-

Kim, Y., et al. (2016). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Molecules, 21(11), 1453. [Link]

-

Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

O'Brien, J. T., et al. (2017). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate. [Link]

- CN101659630B. (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

Isberg, V., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PLoS One, 8(11), e78515. [Link]

-

Che-Wei, L., et al. (2021). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC. [Link]

-

Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. [Link]

-

Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS One. [Link]

-

Consensus. (n.d.). Does Phenethylamine (PEA) increase dopamine release in the brain?. [Link]

-

Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6385–6431. [Link]

-

Scholl, S., et al. (2021). Synthetic strategies to 2‐phenylacetonitrile. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

-

Pretze, M., et al. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. MDPI. [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. [Link]

-

Lee, S. H., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 74–84. [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

-

Hofer, G., et al. (2018). Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine. Frontiers in Pharmacology, 9, 168. [Link]

-

Kwiatkowski, P., et al. (2022). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Chemical Science, 13(8), 2329–2337. [Link]

-

Sciencemadness Discussion Board. (2014). Henry Reaction Trial. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Henry Reaction [organic-chemistry.org]

- 8. Sciencemadness Discussion Board - Henry Reaction Trial - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 12. 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 220227-59-8 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. consensus.app [consensus.app]

- 16. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. journaljamps.com [journaljamps.com]

- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bioivt.com [bioivt.com]

- 24. Pre-clinical Contract Research In Vitro Assays [ndineuroscience.com]

- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Bioisosteric Applications of Trifluoromethylated Phenylethylamines in Neuropharmacology and Drug Discovery

Executive Summary

The phenylethylamine (PEA) scaffold is the structural bedrock of neuropharmacology, serving as the core pharmacophore for endogenous trace amines, neurotransmitters (dopamine, norepinephrine), and a vast array of synthetic CNS therapeutics. However, native PEAs suffer from rapid metabolic degradation via monoamine oxidases (MAOs) and cytochrome P450 (CYP450) enzymes, alongside suboptimal blood-brain barrier (BBB) permeability.

The strategic incorporation of the trifluoromethyl group (-CF₃) as a bioisostere has revolutionized the optimization of PEA-derived drugs. By replacing methyl, ethyl, isopropyl, or even nitro groups, the -CF₃ moiety fundamentally alters the physicochemical landscape of the molecule[1]. This technical guide explores the causality behind these bioisosteric modifications, their target-specific applications, and the state-of-the-art synthetic protocols required to generate these high-value chemical entities.

The Physicochemical Rationale: Why Trifluoromethyl?

The decision to utilize a -CF₃ group in medicinal chemistry is rarely arbitrary; it is a calculated manipulation of a molecule's pharmacokinetics and pharmacodynamics[2].

Lipophilicity and BBB Penetration

The -CF₃ group is highly lipophilic. When replacing a -CH₃ or -OH group on a phenylethylamine aromatic ring, it significantly increases the partition coefficient (LogP)[2]. For CNS-active drugs, this enhanced lipophilicity directly translates to superior passive diffusion across the lipophilic blood-brain barrier.

Metabolic Shielding (Steric and Electronic)

The carbon-fluorine bond is exceptionally strong (approx. 116 kcal/mol). The -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I), which depletes electron density from the aromatic ring. This deactivation makes the ring highly resistant to CYP450-mediated electrophilic aromatic hydroxylation. Furthermore, its sheer steric bulk (comparable to an isopropyl group) physically shields adjacent molecular sites from enzymatic attack, drastically increasing the drug's half-life[2].

pKa Modulation

When placed at the

Target-Specific Applications in Drug Discovery

Monoamine Oxidase B (MAO-B) Inhibitors for Parkinson's Disease

MAO-B is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of dopamine and phenylethylamine. In Parkinson's Disease (PD), inhibiting MAO-B preserves endogenous dopamine levels.

Recent drug discovery efforts have utilized -CF₃ substituted phenylethylamine derivatives (such as methoxy-trifluoromethyl chalcones and benzylamine derivatives) as highly potent, reversible MAO-B inhibitors[3]. The -CF₃ group enhances binding affinity by occupying a specific hydrophobic pocket near the FAD cofactor, while its electron-withdrawing nature strengthens crucial hydrogen-bond networks between the inhibitor and the N5 atom of FAD[4]. Certain -CF₃ derivatives have demonstrated competitive inhibition with

Caption: Mechanism of MAO-B competitive inhibition by CF3-PEA derivatives at the FAD active site.

5-HT Receptor Modulators: Psychedelics and Anorectics

2C-TFM (4-trifluoromethyl-2,5-dimethoxyphenethylamine): In the realm of neuroplasticity and psychiatric research, the "2C" family of psychedelics acts primarily as 5-HT2A receptor agonists. 2C-TFM utilizes the -CF₃ group as a direct bioisostere for the bromine atom in 2C-B or the iodine atom in 2C-I[5]. The -CF₃ substitution maintains the necessary lipophilic bulk to lock into the 5-HT2A binding pocket while preventing metabolic cleavage, resulting in a highly potent compound with a prolonged duration of action (8–16 hours)[5].

Fenfluramine (3-trifluoromethyl-N-ethylamphetamine):

Though technically an amphetamine (

Quantitative Data: Physicochemical Comparison

The following table summarizes the causal impact of -CF₃ substitution on the PEA scaffold, demonstrating the predictable shift in physicochemical space[8].

| Property / Metric | Native Phenylethylamine (PEA) | 4-Methyl-PEA | 4-Trifluoromethyl-PEA (2C-TFM analog) | Fenfluramine (3-CF₃- |

| Lipophilicity (LogP) | ~1.41 | ~1.90 | ~2.50 | ~3.10 |

| Metabolic Stability | Very Low (Rapid MAO cleavage) | Moderate (Benzylic oxidation) | High (Oxidation blocked) | Very High |

| Primary Target Affinity | TAAR1 | TAAR1 / NET | 5-HT2A / 5-HT2C | 5-HT Releaser / 5-HT2B |

| BBB Permeability | Poor | Moderate | Excellent | Excellent |

Validated Synthetic Methodologies

Synthesizing trifluoromethylated phenylethylamines requires precision, particularly when chirality is involved. Below are two field-proven protocols for generating

Protocol A: Asymmetric Synthesis of -Trifluoromethyl Phenylethylamines

This protocol utilizes a chiral phosphoric acid catalyst for the enantioselective reduction of trifluoromethylated ketimines, ensuring high enantiomeric excess (ee)[9].

Reagents & Equipment:

-

Aryl trifluoromethyl ketimine (Substrate)

-

Chiral Phosphoric Acid (e.g., SPINOL-derived) (Catalyst)

-

Benzothiazoline (Hydrogen donor)

-

Anhydrous Toluene (Solvent)

-

Schlenk flask, Argon atmosphere.

Step-by-Step Workflow:

-

Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x) to ensure a strictly anhydrous environment.

-

Reaction Assembly: Add the aryl trifluoromethyl ketimine (0.2 mmol) and the chiral phosphoric acid catalyst (5 mol%) to the flask.

-

Solvation & Activation: Dissolve the mixture in 2.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes to allow catalyst-substrate pre-organization.

-

Reduction: Slowly add the benzothiazoline hydrogen donor (0.24 mmol, 1.2 equiv). The bulky -CF₃ group dictates the facial selectivity of the hydride transfer.

-

Monitoring: Stir the reaction at 25°C. Monitor conversion via TLC or GC-MS (typically 12-24 hours).

-

Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation: Purify via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (typically >90% ee)[9].

Caption: Asymmetric synthesis workflow for chiral alpha-trifluoromethyl phenylethylamines.

Protocol B: Synthesis of -Phenethylamines via Ni/Photoredox Cross-Coupling

To access diverse

Step-by-Step Workflow:

-

Catalyst Setup: In an argon-filled glovebox, charge a vial with NiCl₂·glyme (10 mol%), a bipyridine ligand (10 mol%), and an organic photocatalyst (e.g., 4CzIPN, 2 mol%).

-

Substrate Addition: Add the tosyl-protected aliphatic aziridine (0.5 mmol) and the trifluoromethylated aryl iodide (0.75 mmol).

-

Solvation: Add anhydrous DMF (5 mL) and a terminal reductant (e.g., an amine base) to turn over the catalytic cycle.

-

Photocatalysis: Seal the vial, remove it from the glovebox, and irradiate with blue LEDs (440-450 nm) at room temperature for 24 hours. The photocatalyst facilitates single-electron transfer (SET) to activate the Ni-complex.

-

Workup: Dilute with ethyl acetate, wash with brine to remove DMF, dry, and purify via silica gel chromatography to yield the functionalized

-phenethylamine[10].

Conclusion

The integration of the trifluoromethyl group into the phenylethylamine scaffold represents a triumph of rational drug design. By acting as a multifaceted bioisostere, the -CF₃ group simultaneously solves the pharmacokinetic liabilities of native PEAs (rapid metabolism, poor BBB transit) while unlocking highly specific pharmacodynamic profiles, ranging from selective MAO-B inhibition to 5-HT2A agonism. As synthetic methodologies like asymmetric organocatalysis and photoredox coupling continue to mature, the chemical space of CF₃-PEAs will undoubtedly yield next-generation therapeutics for neurodegenerative and psychiatric disorders.

References

-

2C-TFM: Synthesis and Overview Scribd URL:[Link]

-

Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides Journal of the American Chemical Society (ACS) URL:[Link]

-

Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update MDPI URL:[Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) ResearchGate / Journal of Medicinal Chemistry URL:[Link]

-

Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE) Chemical Communications (RSC Publishing) URL:[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI URL:[Link]

-

Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

-

Potent and Selective Monoamine Oxidase-B Inhibitory Activity: Fluoro- vs. Trifluoromethyl-4-hydroxylated Chalcone Derivatives ResearchGate URL:[Link]

-

Medicinal Chemistry (Fenfluramine) UMA.ac.id URL:[Link]

-

Chirality of New Drug Approvals (2013–2022): Trends and Perspectives ACS Publications URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. opac.uma.ac.id [opac.uma.ac.id]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Metabolic Stability Profiles of Fluorinated Phenylethylamine Analogs

The following technical guide details the metabolic stability profiles of fluorinated phenylethylamine analogs.

Technical Guide for Medicinal Chemists and Drug Development Scientists

Executive Summary

The phenylethylamine (PEA) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for catecholamine neurotransmitters and a vast array of psychotropic therapeutics. However, the utility of PEA analogs is often limited by rapid metabolic clearance via Monoamine Oxidases (MAO) and Cytochrome P450 (CYP) enzymes.

This guide analyzes the strategic incorporation of fluorine atoms—a process known as bioisosteric replacement —to modulate these metabolic liabilities. We examine the mechanistic basis of C–F bond stability, provide comparative structure-metabolism relationship (SMR) data, and detail the experimental protocols required to validate these stability profiles in a drug discovery setting.

The Metabolic Vulnerabilities of the PEA Scaffold

To engineer stability, one must first understand the mechanism of degradation. The unsubstituted phenylethylamine core is susceptible to two primary clearance pathways:

-

Oxidative Deamination (MAO-Mediated):

-

Mechanism: MAO-A and MAO-B target the

-carbon (adjacent to the amine). The enzyme abstracts a pro-R proton, forming an imine intermediate which hydrolyzes to an aldehyde and ammonia. -

Vulnerability: Primary amines with available

-protons are high-clearance substrates.

-

-

Aromatic Hydroxylation (CYP-Mediated):

-

Mechanism: CYP450 enzymes (predominantly CYP2D6 and CYP3A4) catalyze the oxidation of the phenyl ring.

-

Vulnerability: The para-position (C4) is the most electron-rich and sterically accessible site, making it the primary "metabolic soft spot" for electrophilic attack.

-

Mechanistic Impact of Fluorination

Fluorine substitution alters the physicochemical and metabolic profile through three distinct mechanisms:

A. The C–F Bond Strength (Metabolic Blocking)

The carbon-fluorine bond is the strongest single bond in organic chemistry (

-

Impact: Replacing a hydrogen at a metabolic soft spot (e.g., the para-position) with fluorine effectively blocks direct oxidation. The energy required to abstract the fluorine atom or insert oxygen into the C–F bond exceeds the capacity of the CYP heme-iron oxidant.

B. Electronic Effects (Ring Deactivation)

Fluorine is the most electronegative element (3.98 Pauling scale).

-

Impact: Ring fluorination exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density of the aromatic

-system. This deactivates the ring toward electrophilic aromatic substitution, slowing down oxidation rates even at non-fluorinated positions.

C. pKa Modulation and MAO Selectivity

Fluorination on the alkyl side chain (specifically the

-

Impact: Since MAO isoforms have specific preferences for the protonated vs. unprotonated amine species,

-fluorination can shift substrate selectivity (e.g., from MAO-A to MAO-B) or alter

Structure-Metabolism Relationship (SMR) Analysis

The following table summarizes the metabolic shifts observed when fluorinating specific positions of the PEA/Amphetamine scaffold.

Table 1: Comparative Metabolic Stability of Fluorinated Analogs

| Analog Class | Substitution | Primary Metabolic Fate | Stability vs. Parent | Mechanism of Change |

| Phenylethylamine | Unsubstituted | Rapid MAO-B deamination to phenylacetic acid. | Baseline (Low) | N/A |

| Substrate for MAO-B; altered kinetics. | Moderate | pKa reduction alters enzyme affinity; does not fully block deamination [1]. | ||

| Amphetamine | CYP2D6 4-hydroxylation; Deamination.[1] | High (vs PEA) | ||

| 4-FA | Para-Fluoro (Ring) | Excreted largely unchanged; minor 3-hydroxylation. | Very High | C-F bond blocks primary CYP2D6 attack site [2]. |

| 2-FA | Ortho-Fluoro (Ring) | N-hydroxylation; Aliphatic hydroxylation. | High | Steric hindrance at C2 protects C1-C2 bond; directs metabolism to side chain [3]. |

| 3-FA | Meta-Fluoro (Ring) | 4-hydroxylation (Para to alkyl chain). | Moderate | Does not block the primary para soft spot. |

Visualization: Metabolic Pathway Diversion

The diagram below illustrates how para-fluorination blocks the dominant CYP pathway, forcing the molecule into slower, secondary clearance routes or renal excretion.

Figure 1: Divergence of metabolic fate upon para-fluorination. The high-energy C-F bond prevents the formation of the 4-hydroxy metabolite, significantly extending plasma half-life.

Experimental Protocol: Microsomal Stability Assay

To quantify the stability conferred by fluorination, the Human Liver Microsome (HLM) Stability Assay is the industry standard. This protocol measures the Intrinsic Clearance (

Reagents & Equipment[5][6][7]

-

Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Step-by-Step

-

Pre-Incubation:

-

Reaction Initiation:

-

Add NADPH regenerating system to initiate metabolism.

-

Control: Run a parallel incubation without NADPH to assess chemical stability.

-

-

Sampling:

-

At time points

minutes, remove 50

-

-

Quenching:

-

Immediately dispense aliquot into 150

L ice-cold ACN (Stop Solution). -

Vortex and centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

-

-

Quantification:

-

Analyze supernatant via LC-MS/MS monitoring the specific MRM transition for the fluorinated analog.

-

Visualization: Assay Workflow

Figure 2: Standardized workflow for assessing in vitro intrinsic clearance (

Data Interpretation & Calculation

The raw data (Peak Area Ratios) are plotted as the natural log (ln) of the percent remaining vs. time.

Key Metrics

-

Elimination Rate Constant (

): The slope of the linear regression line ( -

Half-Life (

): -

Intrinsic Clearance (

):

Interpretation Guide

- : High Stability. (Likely achieved by 4-FA).

- : Moderate Stability. (Likely 2-FA, 3-FA).

-

: Low Stability. (Non-fluorinated PEA without

Conclusion

Fluorination of the phenylethylamine scaffold is a validated strategy to enhance metabolic stability. The para-position (C4) is the most critical site for substitution to block CYP2D6-mediated hydroxylation, as evidenced by the high stability of 4-fluoroamphetamine compared to its isomers. While

References

-

Meyerson, L. R., & Fuller, R. W. (1978).[6] Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology, 21(3), 581–584.[6] Link

-

Wagmann, L., et al. (2020). Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion.[7][8] Journal of Pharmaceutical and Biomedical Analysis, 179, 113008.[7] Link

-

Taniguchi, M., et al. (2013). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6. American Journal of Analytical Chemistry, 4, 166-175.[1] Link

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Link

-

Gillman, P. K. (2006). Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity. British Journal of Anaesthesia, 95(4), 434-441. Link

Sources

- 1. scirp.org [scirp.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. mttlab.eu [mttlab.eu]

- 6. Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 8. researchgate.net [researchgate.net]

Literature Review & Technical Guide: Synthesis Pathways of 2-Fluoro-5-trifluoromethylphenylethylamine

Executive Summary

2-Fluoro-5-trifluoromethylphenylethylamine (CAS: 771580-10-0)[1] is a highly specialized phenylethylamine derivative utilized extensively as a building block in medicinal chemistry and drug discovery. The strategic incorporation of both a fluorine atom and a trifluoromethyl (

Due to the lack of widespread commercial availability of the final amine, researchers must often synthesize it from more accessible precursors[2]. This whitepaper critically evaluates the primary synthetic pathways—specifically the Henry (nitroaldol) condensation route and the nitrile reduction route—providing mechanistic insights, self-validating experimental protocols, and scalability assessments.

Retrosynthetic Analysis & Pathway Selection

The synthesis of substituted phenylethylamines generally relies on the construction of the ethylamine side chain extending from a functionalized benzyl core. For 2-fluoro-5-trifluoromethylphenylethylamine, three primary retrosynthetic disconnections are viable:

-

The Nitrostyrene Route (Henry Reaction): Disconnection at the

- -

The Nitrile Route: Disconnection at the benzyl-nitrile bond points to 2-fluoro-5-trifluoromethylphenylacetonitrile . This route is highly efficient but depends on the availability of the specific benzyl cyanide derivative or requires handling highly toxic cyanide salts to synthesize it from a benzyl halide.

-

The Amide Route: Disconnection at the amide carbonyl points to 2-fluoro-5-trifluoromethylphenylacetic acid . This requires amidation followed by aggressive reduction.

Figure 1: Retrosynthetic pathways for 2-Fluoro-5-trifluoromethylphenylethylamine.

Mechanistic Insights: The Henry Condensation Route

Discovered in 1895, the Henry reaction (nitroaldol reaction) is a classic carbon-carbon bond-forming process that couples a nitroalkane with an aldehyde or ketone[3][4].

Condensation to -Nitrostyrene

To synthesize the intermediate 2-fluoro-5-trifluoromethyl-

To drive the reaction directly to the alkene (

Tandem Reduction to the Amine

The resulting

-

Lithium Aluminum Hydride (

): The gold standard for laboratory-scale reduction. -

Alternative Reductions: Catalytic hydrogenation (e.g.,

over Pd/C) can be used, but the presence of the aryl fluoride and trifluoromethyl groups introduces a risk of hydrodefluorination under aggressive hydrogen pressures. Alternatively, Sodium borohydride (

Figure 2: Step-by-step mechanistic workflow of the Henry condensation and reduction.

Experimental Protocols (Self-Validating System)

The following protocol details the synthesis of 2-Fluoro-5-trifluoromethylphenylethylamine via the Henry reaction, optimized for a 10 mmol scale.

Protocol A: Synthesis of 2-Fluoro-5-trifluoromethyl- -nitrostyrene

Causality Note: Glacial acetic acid serves as the solvent to promote the dehydration of the intermediate nitro-alcohol, preventing the reaction from stalling at the aldol stage.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Add 2-fluoro-5-trifluoromethylbenzaldehyde (10 mmol, ~1.92 g), nitromethane (30 mmol, ~1.83 g, 3 eq.), and ammonium acetate (12 mmol, ~0.92 g).

-

Solvent: Add 15 mL of glacial acetic acid.

-

Reaction: Heat the mixture to a gentle reflux (approx. 105°C) under a nitrogen atmosphere for 4-6 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 8:2).

-

Isolation: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice water. The

-nitrostyrene will typically precipitate as a yellow crystalline solid. -

Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure 2-fluoro-5-trifluoromethyl-

-nitrostyrene.

Protocol B: Reduction to the Amine

Causality Note: The Fieser workup method is strictly utilized here. It safely destroys unreacted

-

Preparation: In an oven-dried, nitrogen-flushed 250 mL 3-neck flask, suspend

(30 mmol, ~1.14 g, 3 eq.) in 30 mL of anhydrous THF. Cool to 0°C in an ice bath. -

Addition: Dissolve the purified

-nitrostyrene (from Protocol A) in 20 mL of anhydrous THF. Add this solution dropwise to the -

Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (65°C) for 4 hours.

-

Fieser Workup: Cool the reaction to 0°C. Sequentially and cautiously add:

- of distilled water (dropwise).

- of 15% aqueous NaOH solution.

- of distilled water.

-

Extraction: Stir vigorously for 15 minutes until a white granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer to pH 12 with NaOH, extract with dichloromethane) to yield pure 2-Fluoro-5-trifluoromethylphenylethylamine.

Quantitative Pathway Comparison

When selecting a synthetic route for drug development scale-up, researchers must balance yield, safety, and atom economy. Table 1 summarizes the metrics for the two primary pathways.

| Metric | Pathway 1: Henry Reaction + | Pathway 2: Nitrile Reduction ( |

| Starting Material | 2-Fluoro-5-CF3-benzaldehyde | 2-Fluoro-5-CF3-phenylacetonitrile |

| Overall Yield (Est.) | 65 - 75% | 75 - 85% |

| Step Count | 2 Steps | 1 Step (if nitrile is purchased) |

| Safety Concerns | Pyrophoric | Toxic borane gas, handling of cyanides if synthesizing the nitrile |

| Scalability | Moderate (Exothermic reduction limits batch size) | High (Continuous flow hydrogenation possible) |

| Impurity Profile | Trace unreduced nitroalkanes | Trace secondary amines (dimers) |

Table 1: Comparative analysis of synthesis pathways for 2-Fluoro-5-trifluoromethylphenylethylamine.

Analytical Characterization Expectations

To confirm the successful synthesis of 2-Fluoro-5-trifluoromethylphenylethylamine, the following spectroscopic markers should be observed:

-

NMR (

-

NMR: Two distinct signals will be present: a singlet near

-

Mass Spectrometry (ESI-MS): The expected molecular ion peak

will be observed at

References

-

Wikipedia. "Henry reaction." Wikimedia Foundation. Available at:[Link]

-

Encyclopedia MDPI. "Nitroaldol Reaction." MDPI. Available at:[Link]

-

Substack / Baalchemical. "Synthesis Theory: The 'Baalchemical' MA Method." Substack. Available at:[Link]

-

Clockss / Heterocycles. "THE TOTAL SYNTHESIS OF THE PAVINE ALKALOID THALIMONINE." Heterocycles, Vol. 45, No. 9, 1997. Available at: [Link]

-

Designer Drugs. "Synthetic Reductions of Clandestine Amphetamine and Methamphetamine Laboratories: A Review." Designer-Drug.com. Available at:[Link]

Sources

- 1. 2-Fluoro-5-trifluoromethylphenylethylamine CAS#: 771580-10-0 [m.chemicalbook.com]

- 2. aldlab-chemicals_?-(2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE [aldlab.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. designer-drug.com [designer-drug.com]

- 8. substack.com [substack.com]

Safety data sheet (SDS) and toxicology of 2-Fluoro-5-trifluoromethylphenylethylamine

An In-Depth Technical Guide on the Safety and Toxicology of 2-Fluoro-5-trifluoromethylphenylethylamine

Executive Summary

The compound 2-Fluoro-5-trifluoromethylphenylethylamine (CAS: 771580-10-0) is a highly specialized halogenated phenethylamine derivative utilized primarily in advanced medicinal chemistry and pharmacological research[1]. The strategic placement of a fluorine atom and a trifluoromethyl (

Physicochemical Profiling & Structure-Activity Relationship (SAR)

The structural modifications in 2-Fluoro-5-trifluoromethylphenylethylamine are not merely cosmetic; they dictate the molecule's pharmacokinetic and toxicological fate. The electron-withdrawing nature of the

Table 1: Physicochemical and Structural Properties

| Property | Value / Description | Pharmacological Implication |

| Chemical Formula | High halogen content increases metabolic half-life. | |

| Molecular Weight | 207.17 g/mol | Optimal for central nervous system (CNS) penetration. |

| SMILES | NCCc1cc(ccc1F)C(F)(F)F | Primary amine allows for salt formation (e.g., HCl). |

| LogP (Predicted) | 2.8 - 3.2 | High lipophilicity; rapid tissue distribution. |

| Key Substituents | 2-Fluoro, 5-Trifluoromethyl | Rigidifies conformation; alters receptor pocket binding. |

Safety Data Sheet (SDS) & Occupational Hazard Directives

Due to its structural homology with potent sympathomimetic amines, 2-Fluoro-5-trifluoromethylphenylethylamine must be handled under stringent occupational safety protocols. Exposure can trigger severe serotonergic and sympathomimetic toxidromes, characterized by tachycardia, hypertension, and hyperthermia[3].

-

GHS Hazard Classification:

-

H301: Toxic if swallowed (Acute Toxicity, Oral - Category 3).

-

H315 / H319: Causes skin irritation and serious eye irritation.

-

H335: May cause respiratory irritation (Target Organ Toxicity - Single Exposure).

-

-

Engineering Controls: All manipulations of the neat powder must be conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent aerosolized inhalation.

-

Personal Protective Equipment (PPE): Double-layer nitrile gloves (minimum 8 mil thickness), a fitted N95/P100 particulate respirator, and chemical splash goggles are mandatory.

-

Emergency Response (First Aid): In the event of systemic exposure resulting in sympathomimetic toxicity, administration of benzodiazepines is the standard of care to manage agitation and prevent seizures; active physical cooling may be required for hyperthermia[3].

Mechanistic Toxicology: On-Target and Off-Target Liabilities

The toxicological profile of halogenated phenethylamines is primarily driven by their interaction with monoamine transporters, serotonin receptors (e.g.,

Monoamine Oxidase (MAO) Inhibition

Halogenated phenethylamines frequently act as competitive inhibitors of Monoamine Oxidase A (MAO-A)[5]. The

Cardiotoxicity via hERG Channel Blockade

A critical off-target liability for lipophilic amines is the human Ether-à-go-go-Related Gene (hERG) potassium channel. Compounds with a basic amine and lipophilic aromatic rings can become trapped in the central cavity of the hERG channel, delaying cardiac repolarization (QT interval prolongation) and increasing the risk of fatal arrhythmias like Torsades de Pointes[6].

Diagram 1: Dual pathways of neurotoxicity (MAO inhibition) and cardiotoxicity (hERG blockade).

Validated Experimental Methodologies

To rigorously evaluate the safety profile of 2-Fluoro-5-trifluoromethylphenylethylamine, researchers must employ self-validating experimental systems. The following protocols explain not just the how, but the causality behind each methodological choice.

Protocol 1: High-Throughput hERG Potassium Channel Patch-Clamp Assay

Causality: While rubidium efflux assays offer high throughput, they lack kinetic resolution. Automated patch-clamp electrophysiology is the gold standard because it directly measures the functional tail currents of the hERG channel, providing high-fidelity data on voltage-dependent blockade[6]. Self-Validation: The system uses E-4031 (a highly selective hERG blocker) as a positive control to ensure assay sensitivity, and continuous leak-current subtraction to prevent false positives caused by poor cell membrane seals.

-

Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG gene. Harvest cells at 70-80% confluency to ensure optimal membrane health.

-

Electrophysiological Configuration: Achieve a whole-cell patch-clamp configuration. Hold the resting membrane potential at

. -

Voltage Paradigm: To measure the leak current, hold the cells at

for -

Compound Application: Perfuse 2-Fluoro-5-trifluoromethylphenylethylamine at escalating concentrations (

to -

Data Analysis: Subtract the baseline leak current on-line. Calculate the

by plotting the normalized peak tail current against the log concentration of the compound. An

Diagram 2: Step-by-step electrophysiological workflow for hERG liability screening.

Protocol 2: Monoamine Oxidase A (MAO-A) Fluorometric Inhibition Assay

Causality: Traditional colorimetric assays suffer from background interference when testing lipophilic aromatic compounds. We utilize a fluorometric assay using kynuramine as a substrate. MAO-A deaminates kynuramine into 4-hydroxyquinoline, a highly fluorescent molecule, yielding a superior signal-to-noise ratio and allowing for precise kinetic measurements[5].

Self-Validation: The assay includes Clorgyline (

-

Enzyme Preparation: Dilute recombinant human MAO-A enzyme in potassium phosphate buffer (

, pH 7.4) to a final working concentration of -

Inhibitor Incubation: In a black 96-well microplate, combine

of the enzyme solution with -

Substrate Addition: Initiate the reaction by adding

of kynuramine ( -

Kinetic Detection: Immediately transfer the plate to a fluorescent microplate reader. Measure the continuous formation of 4-hydroxyquinoline at

for 30 minutes using an excitation wavelength of -

Analysis: Calculate the initial velocity (

) of the reaction from the linear portion of the fluorescence-time curve. Determine the inhibition constant (

References

-

WINWIN Chemical. "771580-10-0 2-fluoro-2-[3-(trifluoromethyl)phenyl]ethanamine." win-winchemical.com. Available at:[Link]

-

ResearchGate. "Pathological Findings in 2 Cases of Fatal 25I-NBOMe Toxicity." researchgate.net. Available at: [Link]

- Google Patents. "US20250074871A1 - Phenethylamines and methods of preparation thereof." patents.google.com.

- Google Patents. "WO2024086218A1 - Preparation of phenethylamines and cathinones and stereoisomers thereof and precursors thereof." patents.google.com.

-

ResearchGate. "Bad trip due to 25I-NBOMe: a case report from the EU project SPICE II plus." researchgate.net. Available at: [Link]

Sources

- 1. 771580-10-0 2-fluoro-2-[3-(trifluoromethyl)phenyl]ethanamine 2-氟-5-(三氟甲基)苯乙胺 -Win-Win Chemical [win-winchemical.com]

- 2. CAS 52516-30-0: 2-(3-Trifluoromethylphenyl)ethylamine [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bromo-dragonfly hydrochloride | 332012-24-5 | Benchchem [benchchem.com]

- 6. US20250074871A1 - Phenethylamines and methods of preparation thereof - Google Patents [patents.google.com]

- 7. WO2024086218A1 - Preparation of phenethylamines and cathinones and stereoisomers thereof and precursors thereof - Google Patents [patents.google.com]

Technical Guide: 2-Fluoro-5-trifluoromethylphenylethylamine in Fragment-Based Drug Discovery (FBDD)

[1]

Part 1: Executive Summary & Strategic Value

Molecule: 2-Fluoro-5-trifluoromethylphenylethylamine (2F-5TFM-PEA)

Formula:

In the landscape of modern Fragment-Based Drug Discovery (FBDD), 2-Fluoro-5-trifluoromethylphenylethylamine represents a "tier-one" scaffold. It is not merely a passive building block but a functional probe that addresses three critical challenges in lead optimization: metabolic stability , lipophilic efficiency (LipE) , and conformation control .

This guide explores the causal relationships between the specific substitution pattern (2-F, 5-

Part 2: Cheminformatics & Physicochemical Profile[1]

The strategic placement of fluorine atoms on the PEA scaffold drastically alters its electronic and steric landscape compared to the non-fluorinated parent.

The "Orthogonal Fluorine" Effect

The 2-position fluorine (ortho) and the 5-position trifluoromethyl (meta) groups operate via distinct mechanisms:

-

Ortho-Fluorine (2-F):

-

Electronic Effect: Inductively withdraws electron density from the aromatic ring, lowering the

of the amine via through-space electrostatic interactions. -

Conformational Lock: Induces a specific torsional preference in the ethylamine side chain due to the gauche effect or electrostatic repulsion with the amine lone pair, pre-organizing the molecule for binding.

-

Metabolic Block: Protects the electron-rich ortho-position from oxidative metabolism (CYP450).

-

-

Meta-Trifluoromethyl (5-

):-

Lipophilicity Anchor: Adds significant bulk (volume

isopropyl group) and lipophilicity without the metabolic liability of an alkyl group. -

Bioisostere: Acts as a polar hydrophobic group; the C-F bonds can engage in weak electrostatic interactions (orthogonal multipolar interactions) with carbonyls in the protein backbone.

-

Quantitative Data Summary

| Property | Value (Approx.) | Impact on Drug Design |

| Molecular Weight | 207.17 Da | Ideal for "Rule of 3" (Ro3) fragment libraries. |

| cLogP | 2.8 - 3.1 | High lipophilicity aids CNS penetration; requires polar balance in final lead. |

| ~9.2 (vs 9.8 for PEA) | Reduced basicity improves membrane permeability and reduces P-gp efflux liability. | |

| TPSA | 26.02 | Excellent for BBB permeability. |

| Critical: Provides two distinct, non-overlapping signals for ligand-observed NMR screening. |

Part 3: Applications in NMR Fragment Screening

One of the most powerful applications of 2F-5TFM-PEA is its role as a "Spy Molecule" or reporter in FBDD.

The Dual-Signal Advantage

Unlike singly fluorinated fragments, 2F-5TFM-PEA offers a built-in internal validation system during NMR screening.

-

Signal A (Ar-F): Sensitive to local electronic environment changes upon binding (e.g.,

- -

Signal B (

): Sensitive to bulk solvent exclusion and hydrophobic pocket encapsulation.

Protocol Insight: If both signals show line broadening or chemical shift perturbation (CSP) upon protein addition, the binding event is confirmed as specific. If only one shifts significantly while the other remains sharp, it may indicate a superficial or non-specific interaction.

Visualization of the Screening Workflow

Figure 1: Workflow for utilizing 2F-5TFM-PEA in Ligand-Observed

Part 4: Synthetic Methodology

To ensure reproducibility and high purity, the synthesis of 2F-5TFM-PEA is best approached via the reduction of the corresponding phenylacetonitrile. This route avoids the over-alkylation often seen in direct alkylation methods.

Reaction Scheme

Precursor: 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile

Reagents: Borane-Tetrahydrofuran Complex (

Detailed Protocol (Self-Validating System)

Objective: Synthesis of 2F-5TFM-PEA from nitrile precursor.

Step 1: Setup

-

Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser.

-

Maintain an inert atmosphere (

or Ar) throughout.

Step 2: Reagent Addition

-

Charge RBF with 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1.0 eq, 10 mmol).

-

Add anhydrous THF (0.2 M concentration).

-

Cool to 0°C in an ice bath.

-

Critical Step: Dropwise add

(1.0 M in THF, 2.5 eq) over 20 minutes. Caution: Gas evolution.

Step 3: Reaction & Quench

-

Allow to warm to Room Temperature (RT), then heat to reflux for 4 hours.

-

Validation Point: Monitor via TLC (System: 10% MeOH in DCM). Disappearance of nitrile spot (

) and appearance of baseline amine spot indicates completion. -

Cool to 0°C. Carefully quench with MeOH (excess) until gas evolution ceases.

-

Add 1M HCl (aqueous) and reflux for 1 hour (to break the boron-amine complex).

Step 4: Isolation

-

Basify the aqueous layer to pH > 12 using 4M NaOH.

-

Extract with DCM (

mL). -

Dry combined organics over

, filter, and concentrate. -